(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
Scientific Research Applications
Analgesic Activity
Research on novel spiro heterocycles, which are structurally related to the compound , has demonstrated significant analgesic activity. For instance, derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene have shown potential in pain management through their activity in phenylquinone writhing and yeast inflamed foot assays, indicating the therapeutic relevance of spirocyclic compounds in analgesic drug development (Cohen, Banner, & Lopresti, 1978).
Fluorination of Ketones
The fluorination of ketones, including those with methoxy or hydroxy substituents, using N-F reagents has been explored for regiospecific fluorofunctionalization. This process does not require prior activation of the target molecules and results in the production of α-fluoro derivatives in high yield. Such fluorination techniques could potentially be applied to the synthesis and modification of the given compound, enhancing its utility in medicinal chemistry and material science (Stavber, Jereb, & Zupan, 2002).
Synthesis and Anticonvulsant Activity
The synthesis and evaluation of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have demonstrated notable anticonvulsant activities. This suggests that the introduction of fluoro or trifluoromethyl substituents could significantly influence the biological activity of spirocyclic compounds, potentially making them candidates for anticonvulsant drug development (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Antimicrobial Activity
Spirocyclic compounds have also been explored for their antimicrobial properties. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and derivatives demonstrated significant antimicrobial activity, indicating the potential of such structures in the development of new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S/c1-19-13-3-2-11(10-12(13)16)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZKDGMYIXLHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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